L-Glutamine

Beschreibung

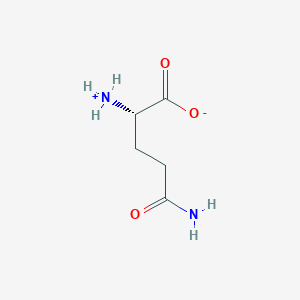

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Record name | glutamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glutamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26700-71-0 | |

| Record name | Poly-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26700-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023100 | |

| Record name | L-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | Glutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1420/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

In water, 41,300 mg/L at 25 °C, One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C, Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform, 41.3 mg/mL, Soluble in water and ether, Insoluble (in ethanol) | |

| Record name | L-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1420/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.364 g/cu cm | |

| Record name | Glutamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Glutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystalline powder, Fine opaque needles from water or dilute ethanol | |

CAS No. |

56-85-9, 26700-71-0, 6899-04-3 | |

| Record name | L-Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026700710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLUTAMINE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levoglutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH81L854J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184-185 °C (decomposes), 185 °C | |

| Record name | L-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-glutamine can be synthesized through the amidation of glutamic acid. This reaction involves the conversion of glutamic acid to glutamine using ammonia and adenosine triphosphate (ATP) in the presence of the enzyme glutamine synthetase. The reaction conditions typically require a buffered solution at physiological pH and temperature .

Industrial Production Methods: Industrial production of glutamine often involves microbial fermentation. Specific strains of bacteria or yeast are cultured in a nutrient-rich medium, where they produce glutamine as a metabolic byproduct. The glutamine is then extracted and purified through various downstream processes, including filtration, crystallization, and chromatography .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis to form glutamic acid and ammonia. This reaction is catalyzed by the enzyme glutaminase and occurs under physiological conditions.

Transamination: this compound can participate in transamination reactions, where its amino group is transferred to a keto acid, forming a new amino acid and α-ketoglutarate.

Deamination: In the presence of the enzyme glutamate dehydrogenase, glutamine can be deaminated to form glutamate and ammonia.

Common Reagents and Conditions:

Hydrolysis: Enzyme glutaminase, physiological pH, and temperature.

Transamination: Aminotransferase enzymes, physiological pH, and temperature.

Deamination: Enzyme glutamate dehydrogenase, physiological pH, and temperature.

Major Products Formed:

Hydrolysis: Glutamic acid and ammonia.

Transamination: New amino acid and α-ketoglutarate.

Deamination: Glutamate and ammonia

Wissenschaftliche Forschungsanwendungen

Cell Culture

L-Glutamine is extensively utilized in mammalian cell culture as a serum-free medium supplement. Its role is critical due to its ability to support cell growth and function, particularly in high-energy demanding cells like hybridomas and recombinant Chinese Hamster Ovary cells. The instability of free this compound necessitates its inclusion in formulations as dipeptides or protein hydrolysates to ensure optimal delivery and efficacy .

| Application | Details |

|---|---|

| Cell Types | Hybridomas, rCHO cells, and other mammalian cells |

| Formulations | Free this compound, dipeptides (e.g., alanyl-L-glutamine), protein hydrolysates |

| Importance | Supports protein synthesis, nucleic acid synthesis, and energy production |

Clinical Nutrition

This compound is increasingly recognized for its therapeutic potential in clinical settings. It is considered beneficial for patients experiencing critical illness, surgical stress, or cancer. Studies indicate that glutamine supplementation can improve gut barrier function, enhance immune response, and reduce mortality rates in critically ill patients .

| Condition | Effects of this compound Supplementation |

|---|---|

| Critical Illness | Improved immune function; reduced mortality rates |

| Surgical Stress | Enhanced recovery; decreased length of hospital stay |

| Cancer | Potential reduction in infection rates; improved quality of life |

Sports Medicine

In sports nutrition, this compound has been studied for its anti-fatigue properties. Research indicates that supplementation can enhance recovery post-exercise by reducing muscle damage and inflammation markers . This effect is particularly notable after exhaustive physical activity.

| Study Findings | Details |

|---|---|

| Muscle Recovery | Reduced creatine kinase levels post-exercise |

| Inflammation | Lower levels of pro-inflammatory cytokines |

| Fatigue Management | Improved glycogen synthesis and overall recovery |

Gastrointestinal Health

This compound plays a significant role in maintaining gut health. It is involved in the synthesis of secretory immunoglobulin A (IgA), which protects mucosal surfaces from pathogens. Clinical studies have shown that this compound supplementation can improve symptoms of irritable bowel syndrome (IBS), such as stool frequency and intestinal permeability .

| Application | Outcomes |

|---|---|

| IBS Management | 79.6% improvement in symptoms with supplementation |

| Intestinal Integrity | Enhanced mucosal barrier function; reduced permeability |

Clinical Efficacy in Critical Illness

A comprehensive review highlighted the benefits of this compound in critically ill patients. High-dose parenteral administration was associated with significant improvements in mortality rates and reduced infectious complications compared to standard nutritional support .

Sports Performance Enhancement

In a study involving elite athletes experiencing chronic fatigue, supplementation with this compound resulted in improved blood glutamine levels and a decrease in infection prevalence among those undergoing rigorous training regimens .

Wirkmechanismus

L-glutamine exerts its effects through several mechanisms, including:

Nitrogen Donation: this compound serves as a nitrogen donor in the synthesis of nucleotides, amino sugars, and other biomolecules.

Energy Source: It acts as a carbon source in the citric acid cycle, providing energy for cellular processes.

Gene Regulation: this compound influences the expression of genes involved in metabolism, cell growth, and stress responses.

Signal Transduction: It activates intracellular signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and proliferation

Vergleich Mit ähnlichen Verbindungen

Controversies and Limitations

- Analytical Variability : Discrepancies in glutamine quantification across platforms (NMR vs. GC-MS) underscore the need for standardized methodologies .

Biologische Aktivität

L-glutamine is a pivotal amino acid that plays a crucial role in various physiological processes within the human body. Its biological activity extends to immune function, muscle recovery, and metabolic processes, making it a subject of extensive research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a conditionally essential amino acid, meaning that while the body can synthesize it, certain conditions (e.g., trauma, infection) may necessitate dietary supplementation to meet physiological demands. It serves as a substrate for numerous metabolic pathways and is integral to protein synthesis, cellular energy production, and nitrogen transport.

Key Biological Functions

1. Immune System Support

this compound is vital for the proliferation of lymphocytes and the production of cytokines. It enhances the function of immune cells such as macrophages and neutrophils, promoting phagocytosis and cytokine production. Research indicates that this compound supplementation can improve immune response during stress or illness.

2. Muscle Recovery

this compound has been shown to reduce muscle damage and improve recovery post-exercise. A study demonstrated that athletes who supplemented with this compound experienced lower levels of creatine kinase (CK-MM), indicating reduced muscle damage compared to those who did not supplement .

3. Gut Health

this compound is crucial for maintaining the integrity of the intestinal mucosa. It serves as a primary fuel source for enterocytes (intestinal cells), supporting gut barrier function and preventing intestinal permeability .

Case Study: Long-term Effects on Sickle Cell Disease (SCD)

A recent observational study assessed the long-term effects of this compound on renal function in patients with SCD. The results indicated significant improvements in renal parameters over a 120-week period:

| Parameter | Baseline | 48 Weeks | 120 Weeks |

|---|---|---|---|

| Albumin Creatinine Ratio (mg/g) | - | -4.19 | -12.31 |

| Hemoglobin Concentration (g/dL) | - | 0.72 | 1.41 |

| Reticulocyte Count (cells/L) | - | -40.30 | -58.30 |

| LDH Levels (U/L) | - | -259 | -344.80 |

These findings suggest that this compound not only improves renal function but also enhances overall clinical outcomes in SCD patients .

Effect on Muscle Damage Post-Exercise

In another study focused on exercise-induced muscle damage, participants who received this compound supplementation showed:

| Measure | Vehicle Group | Treatment Group |

|---|---|---|

| CK-MM Levels | Elevated | Decreased |

| Red Blood Cell Count | Lower | Higher |

| Platelet Count | Lower | Higher |

This study concluded that this compound supplementation post-exercise was more effective than pre-exercise administration in reducing muscle damage and improving recovery outcomes .

The biological activity of this compound can be attributed to several mechanisms:

- Nitrogen Donor: It plays a crucial role in nitrogen metabolism, aiding in the synthesis of nucleotides and amino acids.

- Energy Source: this compound serves as an energy substrate for rapidly dividing cells, particularly in the gut and immune system.

- Regulation of Inflammatory Response: It modulates pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby influencing systemic inflammation .

Q & A

Q. What is the role of L-glutamine in cell culture media, and how is its instability addressed experimentally?

this compound is critical for nucleotide synthesis, amino acid production, and protein synthesis in cell culture. However, it degrades spontaneously in aqueous solutions, generating toxic ammonia. To mitigate this, researchers often substitute it with stable dipeptides like L-alanyl-L-glutamine, which hydrolyzes into free glutamine intracellularly without ammonia accumulation .

Q. What are standard protocols for this compound supplementation in human clinical trials?

Dosages vary by study design:

- Muscle recovery : 5 g administered twice daily, three times weekly for 4 weeks in a double-blind trial measuring aldolase, creatine kinase, and range of motion .

- Critical care : 0.57 g/kg/day via parenteral nutrition improved nitrogen balance and reduced infections in bone marrow transplant patients .

- Oral supplementation : Doses up to 0.3 g/kg in pharmacokinetic studies showed no toxicity and elevated glutamine metabolites (e.g., alanine, arginine) .

Q. How does this compound influence nitrogen balance in critically ill patients?

In randomized trials, glutamine-enriched parenteral nutrition (0.57 g/kg/day) significantly improved nitrogen retention compared to controls (-1.4 vs. -4.2 g/d, p = 0.002), likely by preserving muscle protein synthesis and reducing catabolism .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize L-glutaminase production using this compound as a substrate?

Central composite design (CCD) with three variables—this compound concentration, ammonium sulfate, and NaCl—identified optimal conditions for microbial L-glutaminase production. The highest yield (98.95 U/mL) occurred at high this compound (16 g%) and moderate ammonium sulfate (4 g%) . Statistical validation confirmed model accuracy, with experimental results aligning closely with predictions (±0.5–0.8 U/mL error) .

Q. What experimental designs resolve contradictions in clinical data on glutamine’s efficacy?

Conflicting outcomes arise from heterogeneous populations, variable endpoints, and dosing. To address this:

- Use standardized protocols (e.g., fixed glutamine doses per kg body weight).

- Prioritize stable patient cohorts (e.g., post-surgical vs. septic ICU patients).

- Employ meta-analyses to pool data from trials with similar designs . Example: A 2006 review highlighted that reduced plasma glutamine predicts poor outcomes but does not universally indicate deficiency, necessitating biomarker validation .

Q. What mechanisms link intracellular glutamine concentration to muscle protein synthesis (MPS)?

In rat models, glutamine concentration ([GLN]) correlates strongly with MPS rates (r = 0.92). Depletion (e.g., during starvation or endotoxemia) reduces ribosomal activity (KRNA) and RNA/protein ratios. Hormonal factors (insulin, free T3) modulate this relationship, suggesting glutamine’s role in MPS is both substrate-dependent and regulatory .

Q. How does in ovo this compound supplementation affect embryonic development in poultry?

In ovo feeding (IOF) of 0.5% this compound in Rhode Island Red eggs increased hatchability (vs. controls) and improved serum metabolism (higher pH, lower glucose). This suggests enhanced nutrient availability for vital organs (heart, liver) during development .

Q. What therapeutic strategies exploit glutamine dependency in cancer metabolism?

Preclinical studies show glutamine restriction inhibits tumor growth by disrupting redox balance (via glutathione synthesis) and ATP production. Current research focuses on:

- Dietary interventions : Limiting glutamine intake in cancer patients.

- Pharmacological inhibitors : Targeting glutaminase or glutamine transporters.

- Combination therapies : Pairing glutamine antagonists with chemotherapy or immunotherapy .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.